molecular formula C25H22IP B107652 Benzyltriphenylphosphonium CAS No. 15853-35-7

Benzyltriphenylphosphonium

Cat. No.: B107652
CAS No.: 15853-35-7
M. Wt: 353.4 g/mol
InChI Key: BNQRPLGZFADFGA-UHFFFAOYSA-N
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Description

Benzyltriphenylphosphonium is an organic compound with the chemical formula C₂₅H₂₂P. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for converting aldehydes and ketones into alkenes. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Mechanism of Action

Target of Action

Benzyl(triphenyl)phosphanium, also known as Benzyltriphenylphosphonium, primarily targets the carbonyl group of aldehydes or ketones . The carbonyl carbon atom in these groups carries a partial positive charge, making it susceptible to nucleophilic attack .

Mode of Action

This compound acts as a Wittig reagent , which is a type of phosphorus ylide . The compound interacts with its targets (aldehydes or ketones) through a series of steps:

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wittig reaction , a method for alkene synthesis . The compound’s interaction with aldehydes or ketones results in the formation of substituted alkenes . This reaction is particularly useful in organic synthesis due to its ability to form carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound is considered hazardous and can cause serious health effects if swallowed or inhaled .

Result of Action

The primary result of this compound’s action is the formation of substituted alkenes . This occurs through the Wittig reaction, where the compound interacts with aldehydes or ketones . The reaction is highly valuable in organic synthesis for the preparation of alkenes .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound should be used only in well-ventilated areas or outdoors due to its hazardous nature . Additionally, it’s very toxic to aquatic life, indicating that its release into the environment should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium can be synthesized through the reaction of triphenylphosphine with benzyl halides. One common method involves the use of benzyl bromide and triphenylphosphine in the presence of a solvent such as tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures, around 60°C, for about 30 minutes under microwave irradiation to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial methods may also involve the use of different solvents and catalysts to improve the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenylphosphonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyltriphenylphosphonium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity in the Wittig reaction. Its stability and ease of handling make it a preferred reagent in many synthetic applications. The presence of the benzyl group also allows for additional functionalization and reactivity compared to other phosphonium salts .

Properties

IUPAC Name

benzyl(triphenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQRPLGZFADFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166441
Record name Benzyltriphenylphosphonium
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15853-35-7
Record name Triphenyl(phenylmethyl)phosphonium
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Record name Benzyltriphenylphosphonium
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Record name Benzoyltriphenylphosphonium
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Record name Benzyltriphenylphosphonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Benzyltriphenylphosphonium Chloride?

A1: The molecular formula of this compound Chloride is C25H22ClP, and its molecular weight is 388.87 g/mol.

Q2: Are there any crystallographic studies available for this compound salts?

A2: Yes, the crystal and molecular structure of this compound Iodide has been determined. It crystallizes in the P21/c space group. [] This, along with other structural data of various BTPP salts, reveals a consistent "face" orientation of the anion with respect to the tetrahedral phosphonium center. []

Q3: Is this compound Chloride stable under ambient conditions?

A3: While specific stability data for this compound Chloride under ambient conditions is not provided in the provided research, many BTPP salts, including the chloride, are known to be bench-stable and can be stored for extended periods without significant degradation.

Q4: In what solvents are this compound salts typically soluble?

A4: this compound salts exhibit solubility in a range of organic solvents, including acetonitrile, chloroform, dichloromethane, carbon tetrachloride, ether, and hexane. The specific solubility can vary depending on the counterion present. [, , ]

Q5: What is the role of this compound salts in the Wittig reaction?

A5: this compound salts serve as precursors to benzylidenetriphenylphosphorane, a commonly used ylide in the Wittig reaction. This reaction facilitates the formation of alkenes from aldehydes or ketones. [, , ]

Q6: How does the substituent on the benzaldehyde affect the stereochemistry of the alkene product in the Wittig reaction with nitro-benzyltriphenylphosphonium salt?

A6: Research shows that electron-donating substituents on the benzaldehyde favor the E-isomer of the stilbene product, while electron-withdrawing substituents favor the Z-isomer. []

Q7: Can this compound salts be used as phase-transfer catalysts?

A7: Yes, this compound salts, particularly the chloride and bromide salts, have demonstrated efficacy as phase-transfer catalysts. For instance, they have been successfully employed in the synthesis of N,N-Diethylaniline and stilbene. [, ]

Q8: What other reactions can this compound salts catalyze?

A8: Apart from the Wittig reaction, BTPP salts catalyze various transformations, including: * Thioacetalization of carbonyl compounds: this compound Tribromide efficiently catalyzes the protection of carbonyl compounds as dithioacetals under mild conditions. [, ] * Tetrahydropyranylation of alcohols: BTPP Tribromide facilitates the protection of alcohols as tetrahydropyranyl ethers using dihydropyran. [] * Oxidation reactions: BTPP salts, when combined with appropriate oxidants like peroxodisulfate or chlorochromate, mediate the oxidation of alcohols, thiols, sulfides, and urazoles. [, , , , ] * Deprotection reactions: BTPP Tribromide can deprotect dithioacetals and trimethylsilyl ethers. [, ]

Q9: Have computational methods been used to study this compound salts?

A9: While specific computational studies on this compound salts are not mentioned within the provided research abstracts, computational techniques are routinely employed to investigate the properties and reactivity of organophosphorus compounds. These methods include molecular mechanics, quantum chemical calculations, and molecular dynamics simulations.

Q10: How does the counterion influence the reactivity of this compound salts?

A10: The counterion significantly affects the solubility and reactivity of BTPP salts. For example, the tribromide salt exhibits higher reactivity compared to the chloride salt in various reactions. [, , , ]

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